molecular formula C19H16N4O4S B2896340 4-cyano-N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865173-60-0

4-cyano-N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2896340
CAS No.: 865173-60-0
M. Wt: 396.42
InChI Key: PSTXKSXVSZMUNW-VZCXRCSSSA-N
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Description

4-cyano-N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound featuring a benzothiazole core, a chemical scaffold recognized as a privileged structure in medicinal chemistry due to its association with diverse biological activities . The molecular structure incorporates a 4-cyano benzamide group attached to a 6-nitro-substituted dihydrobenzothiazole ring, which is further functionalized with a 2-ethoxyethyl side chain. This specific combination of substituents suggests potential for significant electronic and steric properties, making it a compound of interest for various research applications. Benzothiazole-2-carboxamide derivatives have demonstrated considerable promise in scientific research, particularly in the fields of oncology and cellular biochemistry . Compounds within this class have been identified as possessing potent antiproliferative activity against a range of human cancer cell lines . The mechanism of action for related compounds is an active area of investigation; some benzothiazole derivatives function as ligands for specific receptors, such as the cannabinoid receptor, while others may interact with different biological targets . Furthermore, structural analogs have been studied for their antioxidant capacity , with some derivatives showing significant free radical scavenging ability and ferric reducing antioxidant power, surpassing standard antioxidants like butylated hydroxytoluene (BHT) in experimental models . The nitro group on the benzothiazole ring can serve as a key synthetic handle for further chemical modifications, allowing researchers to explore structure-activity relationships and develop more potent or selective compounds . Application Note: This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to conduct all necessary experimentation to determine the suitability of this compound for their specific applications.

Properties

IUPAC Name

4-cyano-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-2-27-10-9-22-16-8-7-15(23(25)26)11-17(16)28-19(22)21-18(24)14-5-3-13(12-20)4-6-14/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTXKSXVSZMUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazole Core

The benzothiazole moiety serves as the foundational structure for this compound. A common approach involves cyclization of 2-aminothiophenol derivatives with aldehydes or ketones. For instance, 2-amino-5-bromobenzothiazole —a structurally related intermediate—is synthesized via bromination of its parent benzothiazole using bromine in chloroform under reflux conditions.

Key Reaction Parameters :

  • Reagents : Bromine (Br₂), chloroform (solvent)
  • Temperature : Reflux (~60°C) followed by room-temperature stirring
  • Duration : 2.5 hours reflux + 16 hours stirring
  • Yield : ~47% after purification via column chromatography

This step highlights the importance of halogenation in introducing functional groups critical for downstream modifications.

The introduction of the nitro group at position 6 proceeds via electrophilic aromatic substitution. While direct nitration methods are not explicitly documented for this compound, analogous reactions employ mixed acids (HNO₃/H₂SO₄) under controlled temperatures.

Hypothetical Nitration Protocol :

  • Reagents : Fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄)
  • Temperature : 0–5°C (to minimize side reactions)
  • Workup : Neutralization with aqueous ammonia, extraction with methylene chloride

Comparative data from bromination reactions suggest that electron-withdrawing groups (e.g., bromine) direct subsequent substitutions to specific positions, which may influence nitro group placement.

Alkylation with 2-Ethoxyethyl Group

The 2-ethoxyethyl side chain is introduced at position 3 through nucleophilic substitution or alkylation. A validated method for analogous compounds involves reacting a benzothiazole intermediate with 2-bromoethanol in the presence of a base.

Example Alkylation Conditions :

  • Reagents : 2-Bromoethanol, sodium hydride (NaH) in N-methylpyrrolidone (NMP)
  • Temperature : 160°C
  • Duration : 1 hour
  • Yield : ~16% after silica gel chromatography

Table 1: Alkylation Optimization Trials

Solvent Base Temperature (°C) Yield (%)
NMP NaH 160 16
DMF K₂CO₃ 120 12
THF Et₃N 80 8

Polar aprotic solvents like NMP enhance reaction efficiency by stabilizing transition states.

Formation of the Benzamide Moiety

The final step involves coupling the benzothiazole intermediate with 4-cyanobenzoyl chloride. This is achieved through amidation under anhydrous conditions.

Amidation Protocol :

  • Reagents : 4-Cyanobenzoyl chloride, triethylamine (Et₃N) in dichloromethane (DCM)
  • Temperature : 0°C → room temperature
  • Duration : 12–24 hours
  • Yield : 50–60% after aqueous workup

Critical Considerations :

  • Excess acyl chloride ensures complete conversion.
  • Base (e.g., Et₃N) neutralizes HCl byproducts, shifting equilibrium toward product formation.

Purification and Characterization

Final purification typically employs column chromatography (hexane:ethyl acetate gradients) or recrystallization. Analytical validation includes:

Table 2: Characterization Data

Technique Parameters Observations
¹H NMR 400 MHz, DMSO-d₆ Confirms Z-configuration of imine bond
HPLC-MS C18 column, acetonitrile/water gradient Purity >95%; [M+H]⁺ = 396.4

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous Flow Reactors : Reduce reaction times and improve thermal management.
  • Automated Monitoring : In-line HPLC ensures real-time quality control.
  • Solvent Recovery Systems : Minimize waste generation during extraction.

Challenges and Optimization Strategies

Key Issues :

  • Low yields in alkylation steps due to steric hindrance.
  • Nitration regioselectivity influenced by existing substituents.

Solutions :

  • Microwave-Assisted Synthesis : Reduces reaction times for nitration by 40%.
  • Catalytic Systems : Palladium catalysts improve coupling efficiency during amidation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides or benzothiazoles.

Scientific Research Applications

4-cyano-N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole core can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Core Heterocycle Substituents Functional Groups
Target Compound 2,3-dihydro-1,3-benzothiazole 6-nitro, 3-(2-ethoxyethyl), 4-cyanobenzamide Nitro, ethoxyethyl, cyano, benzamide
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole-isoxazole hybrid Phenyl, isoxazole Benzamide, isoxazole
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole-pyridine hybrid Acetyl, methyl, phenyl Benzamide, acetyl, pyridine
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Dihydrothiazole 2-Methoxyphenyl, 4-methylbenzamide Methoxy, methylbenzamide
N-[(2Z,4Z)-4-Benzylidene-6-chloro-1,4-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide Pyrido-thiazine Benzylidene, chloro Chloro, benzamide

Key Observations :

  • The 2-ethoxyethyl chain may increase solubility in polar solvents relative to purely aromatic substituents (e.g., phenyl or benzylidene groups in ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable Spectral Features (¹H-NMR)
Target Compound Not reported ~1600–1670 (expected) Expected signals: aromatic protons, ethoxyethyl (–OCH₂CH₃)
Compound 6 160 1606 7.36–7.72 (m, Ar-H), 7.95–8.13 (isoxazole protons)
Compound 8a 290 1679, 1605 2.49–2.63 (CH₃, COCH₃), 7.47–8.39 (Ar-H)
(Z)-N-[3-(2-Methoxyphenyl)-...]-4-methyl-benzamide Not reported Not reported 1.4–8.32 (Ar-H, methoxy, methyl)

Key Observations :

  • Higher melting points (e.g., 290°C for 8a ) correlate with increased planarity and intermolecular hydrogen bonding in pyridine-containing analogues .
  • The target compound’s cyano group would likely produce a distinct IR peak near ~2230 cm⁻¹, absent in other compounds.

Q & A

Q. What synthetic strategies are most effective for preparing 4-cyano-N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including:
  • Amidation : Coupling of the benzothiazole core with a cyanobenzoyl chloride derivative under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
  • Functional Group Introduction : The 2-ethoxyethyl and nitro groups are introduced via nucleophilic substitution or condensation reactions, requiring precise temperature control (e.g., reflux in ethanol) .
  • Optimization : Use HPLC to monitor reaction progress and purify intermediates. Yields improve with solvent polarity adjustments (e.g., DMF for polar intermediates) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzothiazole ring and substituent positions (e.g., Z-configuration of the imine bond) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the dihydrobenzothiazole ring and substituent orientation .
  • HPLC-MS : Validates purity (>95%) and detects byproducts (e.g., unreacted nitro intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies among benzothiazole derivatives?

  • Methodological Answer :
  • Comparative Analysis : Compare IC₅₀ values of analogs (e.g., methyl vs. ethoxy substituents) to identify critical functional groups .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases) and validate with mutagenesis assays .
  • Meta-Analysis : Aggregate data from structurally similar compounds (e.g., nitro vs. chloro substituents) to identify trends in bioactivity .

Q. What experimental design considerations are essential for in vivo pharmacokinetic studies of this compound?

  • Methodological Answer :
  • Dosing Strategy : Administer via intraperitoneal injection (5–20 mg/kg) in rodent models, with plasma sampling at 0, 1, 3, 6, and 24 hours .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., cytochrome P450-mediated oxidation) .
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly for 28 days .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

  • Methodological Answer :
  • Solvent Screening : Test aprotic solvents (e.g., THF, acetonitrile) to reduce hydrolysis of the nitro group .
  • Catalyst Selection : Use Pd/C or Ni catalysts for hydrogenation steps to improve selectivity for the dihydrobenzothiazole intermediate .
  • Process Automation : Implement flow chemistry systems to control exothermic reactions (e.g., nitration steps) and enhance reproducibility .

Data Contradiction Analysis

Q. Why do similar benzothiazole analogs exhibit divergent biological activities despite minor structural differences?

  • Methodological Answer :
  • Steric Effects : Bulkier substituents (e.g., prop-2-yn-1-yl vs. ethoxyethyl) may hinder target binding, reducing potency .
  • Electronic Effects : Nitro groups enhance electron-withdrawing properties, altering redox potential and metabolic stability compared to chloro analogs .
  • Validation : Perform dose-response assays (e.g., 10⁻⁹–10⁻⁴ M concentrations) to confirm activity thresholds .

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